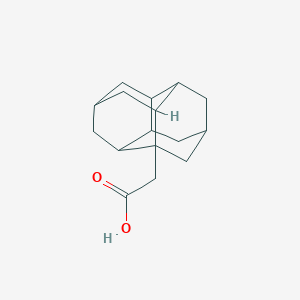
1-Diamantaneacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diamantaneacetic acid, also known as 1-adamantaneacetic acid, is a derivative of adamantane, a polycyclic hydrocarbon with a diamond-like structure. This compound is characterized by its rigid, cage-like structure, which imparts unique physical and chemical properties. The molecular formula of this compound is C12H18O2, and it is commonly used in various scientific and industrial applications due to its stability and reactivity .
Preparation Methods
1-Diamantaneacetic acid can be synthesized through several methods. One common synthetic route involves the Koch-Haaf reaction, where adamantane derivatives react with formic acid in the presence of sulfuric acid . Another method includes the carboxylation of diamantane derivatives, which involves an intermolecular hydride transfer reaction, resulting in a mixture of apical and medial diamantane carboxylic acids . Industrial production methods often utilize these reactions due to their efficiency and scalability.
Chemical Reactions Analysis
1-Diamantaneacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form adamantanone, which can further react to produce other derivatives . Common reagents used in these reactions include sulfuric acid, bromine, and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized adamantane derivatives .
Scientific Research Applications
1-Diamantaneacetic acid has a wide range of scientific research applications. In chemistry, it is used as an acylating agent to determine the pharmacological characteristics of new analogues . In biology and medicine, it serves as an inhibitor of chorismate mutase-prephenate dehydrogenase from Escherichia coli, making it valuable in biochemical studies . Additionally, its unique structure makes it useful in the development of drug delivery systems and surface recognition studies .
Mechanism of Action
The mechanism of action of 1-diamantaneacetic acid involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of chorismate mutase-prephenate dehydrogenase, it interferes with the enzyme’s activity, affecting the metabolic pathways in Escherichia coli . The rigid, cage-like structure of the compound allows it to fit into specific enzyme active sites, thereby inhibiting their function .
Comparison with Similar Compounds
1-Diamantaneacetic acid can be compared with other similar compounds, such as 1-adamantylacetic acid and other adamantane derivatives. These compounds share the rigid, cage-like structure of adamantane, but differ in their functional groups and reactivity. For instance, 1-adamantylacetic acid is another derivative with similar applications but may have different reactivity due to its specific functional groups . Other similar compounds include dehydroadamantanes and adamantane derivatives with exocyclic double bonds .
Properties
Molecular Formula |
C16H22O2 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-(1-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetic acid |
InChI |
InChI=1S/C16H22O2/c17-15(18)7-16-6-9-2-11-10-1-8(4-13(11)16)5-14(16)12(10)3-9/h8-14H,1-7H2,(H,17,18) |
InChI Key |
OQPFXHVZEDAMAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4C1C5CC(C4)CC3(C5C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

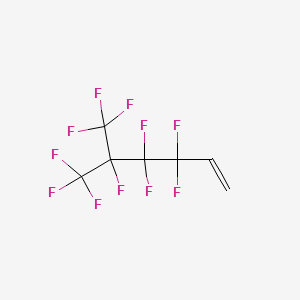
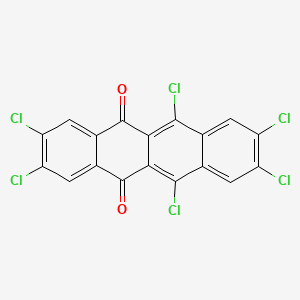
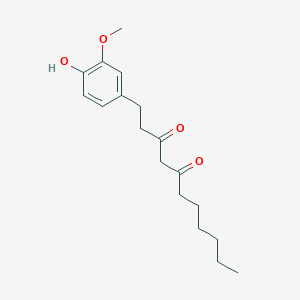
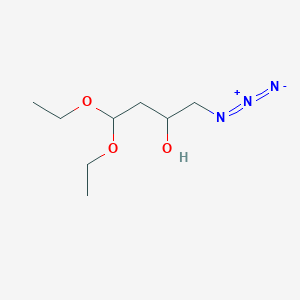
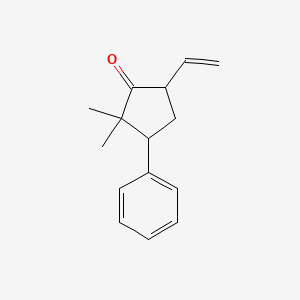
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
